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Compound of Interest

Compound Name: 2-Chloro-3,4-difluorophenol

CAS No.: 1159512-40-9

Cat. No.: B3086426 Get Quote

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary
2-Chloro-3,4-difluorophenol (CAS: 1159512-40-9) is a highly specialized halogenated phenol

intermediate used primarily in the synthesis of bioactive small molecules, particularly 5-HT2C

receptor agonists and kinase inhibitors. Its unique substitution pattern—featuring a phenolic

hydroxyl group flanked by a chlorine atom and two fluorine atoms—imparts distinct electronic

and steric properties that modulate metabolic stability and ligand-binding affinity.

This guide provides a rigorous analysis of its chemical structure, validated synthesis pathways

avoiding common regioselectivity pitfalls, and its utility as a scaffold in late-stage

pharmaceutical diversification.
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Property Value Note

Molecular Formula C₆H₃ClF₂O

Molecular Weight 164.54 g/mol

CAS Number 1159512-40-9
Distinct from 2-chloro-3,5-

difluoro isomer

Appearance White to off-white solid

Predicted pKa 7.1 – 7.4
More acidic than phenol (9.[1]

[2][3]95) due to -I effect of F/Cl

LogP ~2.56
Enhanced lipophilicity vs. non-

halogenated phenols

H-Bond Donors/Acceptors 1 / 1
OH acts as both; F/Cl are

weak acceptors

Structural Analysis & Electronic Effects
The pharmacological value of 2-chloro-3,4-difluorophenol lies in its ability to fine-tune the

physicochemical profile of a drug candidate.

Acidity & Bioavailability: The electron-withdrawing nature of the fluorine atoms at positions 3

and 4, combined with the ortho-chlorine, significantly lowers the pKa of the phenolic hydroxyl

group compared to unsubstituted phenol. This increases the percentage of the ionized

phenolate form at physiological pH, potentially altering solubility and protein binding.

Metabolic Blocking: The 4-position is a common site for oxidative metabolism (e.g., by

CYP450 enzymes). Fluorination at this position blocks metabolic soft spots, extending the

half-life of the resulting drug molecule.

Orthogonal Reactivity: The presence of the chlorine atom at position 2 provides a "handle"

for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-

Hartwig), allowing the phenol to serve as a core scaffold rather than just a terminal group.

Synthesis Pathways[1][2][5]
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Synthesizing 2-chloro-3,4-difluorophenol requires overcoming significant regiochemical

challenges. Direct chlorination of 3,4-difluorophenol typically yields a mixture favoring the 6-

chloro isomer (2-chloro-4,5-difluorophenol) due to the cooperative directing effects of the

hydroxyl and fluorine groups.

To ensure structural integrity, Directed Ortho Metalation (DoM) is the preferred high-precision

protocol.

Method A: Directed Ortho Metalation (Recommended)
This method utilizes the directing power of a protected phenol (carbamate or ether) to install

the chlorine atom specifically at the 2-position, between the oxygen and the fluorine.

Protocol Logic:

Protection: The phenol is protected as a carbamate (e.g., O-aryl carbamate) which serves as

a Directed Metalation Group (DMG).

Lithiation: Treatment with sec-butyllithium at low temperature (-78 °C) results in lithiation at

the 2-position. This position is thermodynamically and kinetically favored due to the

"synergistic" directing effect of the DMG and the adjacent fluorine atom (inductive

acidification of the C2 proton).

Electrophilic Quench: The lithiated intermediate is trapped with a chlorine source (e.g.,

Hexachloroethane or NCS).

Deprotection: Hydrolysis yields the target phenol.

Method B: Sandmeyer Reaction (Traditional)
Starting from 2,3,4-trifluoroaniline or 2-amino-3,4-difluorophenol, a diazonium salt is formed

and displaced by chloride. While reliable, the availability of the specific aniline precursor can be

a bottleneck.

Visualization: Synthesis & Regioselectivity
The following diagram illustrates the DoM pathway and contrasts it with the regiochemical

outcome of direct chlorination.
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Figure 1: Comparison of Direct Chlorination (yielding undesired isomer) vs. Directed Ortho

Metalation (yielding target).

Reactivity & Applications in Drug Design[2]
Once synthesized, 2-chloro-3,4-difluorophenol serves as a versatile building block. Its

reactivity profile is defined by three distinct zones:

Phenolic Oxygen (Nucleophile):

Reaction: O-Alkylation or O-Acylation.

Application: Synthesis of ether-linked pharmacophores.

Protocol Note: Due to the lower pKa (~7.3), weaker bases (e.g., K₂CO₃ in DMF/Acetone)

are often sufficient for alkylation compared to non-fluorinated phenols.

C2-Chlorine (Electrophile):

Reaction: Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Application: Coupling with aryl boronic acids to create biaryl systems.

Selectivity: The C-Cl bond is activated by the adjacent electron-withdrawing oxygen and

fluorine, facilitating oxidative addition by Pd(0) species.

C6-Position (Electrophile for Substitution):

Reaction: Bromination.[4]
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Application: As cited in patent literature (e.g., EP 3 636 651 A1), the compound can be

brominated at the 6-position using N-bromosuccinimide (NBS) to generate 2-bromo-6-

chloro-3,4-difluorophenol. This fully functionalized ring allows for sequential, orthogonal

coupling reactions.

Case Study: 5-HT2C Receptor Agonists
In the development of benzoxazepine-based 5-HT2C agonists for treating obesity and

neuropsychiatric disorders, 2-chloro-3,4-difluorophenol is a critical intermediate. The phenol

is typically O-alkylated to tether it to a piperazine or pyrazine core, while the halogen

substituents modulate the ligand's fit within the receptor's hydrophobic pocket.

Visualization: Reactivity Map

2-Chloro-3,4-difluorophenol

Phenolic OH
(Nucleophile)

Base (K2CO3)

C2-Chlorine
(Cross-Coupling Handle)

Pd(0) Cat.

C6-Position
(Electrophilic Attack)

NBS / Acid

O-Alkyl Ethers
(Linker Formation)

Biaryl Scaffolds
(via Suzuki Coupling)

6-Bromo Derivative
(via NBS)

Click to download full resolution via product page

Figure 2: Reactivity profile showing the three primary sites for chemical modification.

Safety & Handling Protocols
Hazard Classification: Irritant/Corrosive.

H315: Causes skin irritation.[2]

H318: Causes serious eye damage.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b3086426?utm_src=pdf-body
https://www.benchchem.com/product/b3086426?utm_src=pdf-body-img
https://fluorochem.co.uk/product/F632371/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3086426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Although

fluorinated phenols are generally stable, protection from moisture prevents hydrate

formation.

Handling: Use standard PPE (nitrile gloves, safety goggles). Due to the enhanced acidity,

contact with skin can cause burns more rapidly than phenol.

Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents to facilitate

proper incineration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Monograph: 2-Chloro-3,4-difluorophenol].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3086426#2-chloro-3-4-difluorophenol-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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